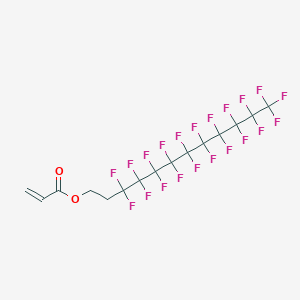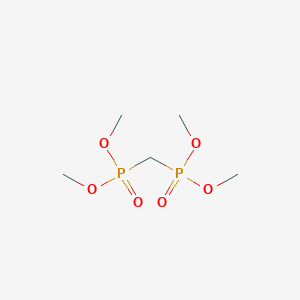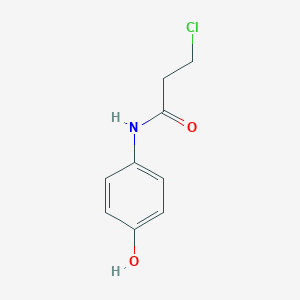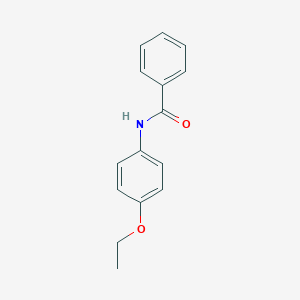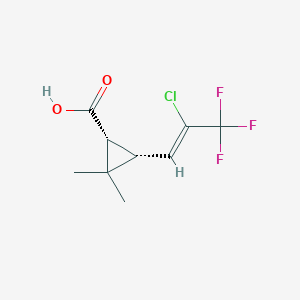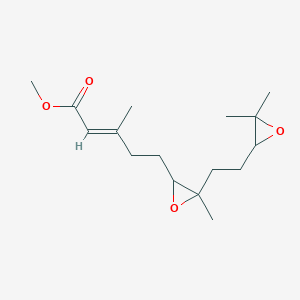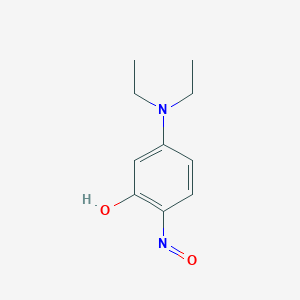![molecular formula C17H17ClFN B106210 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine CAS No. 132813-14-0](/img/structure/B106210.png)
2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
概要
説明
2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a useful research compound. Its molecular formula is C17H17ClFN and its molecular weight is 289.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Molecular Docking
- Molecular Structure Analysis : The crystal structure of derivatives of hexahydrocycloocta[b]pyridine reveals complex molecular conformations. These structures are useful in understanding molecular interactions and designing new compounds for various applications (Venkateshan et al., 2019).
- Molecular Docking Studies : Studies involving molecular docking of hexahydrocycloocta[b]pyridine derivatives with enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) have been conducted. This is significant for drug discovery and understanding molecular interactions (Venkateshan et al., 2019).
Intermolecular Interactions and Supramolecular Chemistry
- Understanding Intermolecular Interactions : Research on different hexahydrocycloocta[b]pyridine derivatives has provided insights into how changes in molecular structures alter intermolecular interaction patterns. This is crucial for developing materials with specific properties (Vishnupriya et al., 2014).
Synthesis and Reactivity
- Synthesis of Metabolites : Studies on the synthesis of major metabolites of certain hexahydrocycloocta[b]pyridine compounds have been documented. This research aids in the understanding of metabolic pathways and the creation of new compounds (Ochi et al., 2005).
- Characterization and Reactivity Studies : Investigations into the synthesis, characterization, and reactivity of hexahydrocycloocta[b]pyridine derivatives contribute to the field of organic chemistry, particularly in the development of new heterocyclic compounds (Murthy et al., 2017).
Pharmaceutical and Medicinal Applications
- Potential in Drug Development : Some hexahydrocycloocta[b]pyridine derivatives are studied for their potential in drug development, especially in areas like lung cancer treatment. This demonstrates the pharmaceutical relevance of these compounds (Hammam et al., 2005).
Radiopharmaceutical and Imaging Applications
- Radioligand Development for PET Imaging : Research on the synthesis of novel radioligands based on hexahydrocycloocta[b]pyridine derivatives for PET imaging illustrates the compound's utility in diagnostic imaging, particularly for studying nicotinic acetylcholine receptors (Roger et al., 2006).
Material Science and Polymer Studies
- High Glass Transition and Thermal Stability : The study of new pyridine-containing polyimides, which include hexahydrocycloocta[b]pyridine derivatives, shows their high glass transition and thermal stability. This research is valuable for the development of materials with specific thermal and mechanical properties (Wang et al., 2008).
作用機序
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that the interaction of chemical compounds with their targets often results in changes in cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antimicrobial properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, its stability, and its overall effectiveness .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN/c18-17-11-15(12-7-9-13(19)10-8-12)14-5-3-1-2-4-6-16(14)20-17/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYKWZKLRXRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=CC(=N2)Cl)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567072 | |
| Record name | 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132813-14-0 | |
| Record name | 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




